1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione
Description
Historical Development of Pyrimidine Nucleoside Analogues
The development of pyrimidine nucleoside analogues marks a watershed moment in antiviral research, beginning with the pioneering synthesis of idoxuridine by William H. Prusoff at Yale University in 1958. This achievement launched the era of modern antiviral therapy when idoxuridine gained FDA approval in 1963 for topical treatment of herpes simplex virus keratitis, becoming the world's first licensed antiviral drug.
The early success of idoxuridine catalyzed further research into nucleoside analogues, leading to significant breakthroughs in the following decades. In the late 1970s, the discovery of acyclic nucleoside analogues, particularly acyclovir, sparked a new phase in antiviral chemotherapy with improved selectivity profiles. This was followed by the development of azidothymidine (AZT) in the early 1980s as a response to the emerging HIV/AIDS crisis.
Table 1: Milestone Developments in Pyrimidine Nucleoside Analogue Research
| Year | Development | Significance |
|---|---|---|
| 1958 | Synthesis of idoxuridine by William Prusoff | First synthesized pyrimidine nucleoside analogue with antiviral properties |
| 1963 | FDA approval of idoxuridine | World's first approved antiviral drug |
| 1970s | Development of acyclovir | Second-generation nucleoside analogue with improved selectivity |
| 1980s | Discovery of AZT | First effective anti-HIV nucleoside analogue |
| 1990s-2000s | Development of multiple nucleoside analogues | Expanded treatment options for HIV, HBV, HCV |
| 2010s-2020s | Advanced nucleoside designs (e.g., sofosbuvir, remdesivir) | Improved efficacy, reduced side effects, broader spectrum activity |
This evolutionary trajectory demonstrates how a single compound, idoxuridine, established the foundation for an entire class of antiviral medications that continue to be critical components of the therapeutic arsenal against viral diseases.
Significance of Iodinated Nucleosides in Medicinal Chemistry
Iodinated nucleosides, exemplified by idoxuridine, represent a specialized subclass of nucleoside analogues with distinctive properties that have made them valuable in medicinal chemistry. The incorporation of iodine at the 5-position of the uracil base creates a compound that closely resembles thymidine, allowing it to compete with natural nucleosides during viral DNA synthesis.
The strategic positioning of the iodine atom serves multiple functions:
- It enhances binding to viral enzymes while maintaining structural similarity to natural nucleosides
- It alters the electronic properties of the nucleobase, affecting its interaction with polymerases
- It modifies the base-pairing capabilities, leading to mutagenic or chain-terminating effects
- It influences the compound's pharmacokinetic properties and tissue distribution
Idoxuridine's mechanism exemplifies how halogenated nucleosides function: once phosphorylated intracellularly to the active triphosphate form, they work as antimetabolites by being similar enough to natural nucleotides to be incorporated into growing DNA strands while different enough to disrupt normal replication processes. This dual nature—mimicry combined with functional disruption—established the conceptual framework for subsequent generations of nucleoside analogues.
Though idoxuridine itself has limitations, including lack of specificity between viral and host cellular processes leading to side effects such as bone marrow suppression when used systemically, it demonstrated the feasibility of the nucleoside analogue approach to antiviral therapy. This proof-of-concept has been invaluable in driving medicinal chemistry efforts toward developing more selective and less toxic analogues.
Position of Iodinated Thymidine Derivatives in Antiviral Research
Idoxuridine, as the prototype iodinated thymidine derivative, occupies a unique historical position in antiviral research while continuing to serve specific clinical needs. Its primary therapeutic application remains the topical treatment of herpes simplex keratitis, where its effectiveness against epithelial lesions has been well-established.
The clinical utility of idoxuridine is defined by both its strengths and limitations:
Therapeutic Applications:
- Effective against herpes simplex virus type 1 (HSV-1) keratitis, particularly initial attacks presenting with dendritic ulcers
- Available as a 0.1% ophthalmic solution or 0.5% ophthalmic ointment for topical administration
- Used in veterinary medicine for treating viral eye infections in cats, dogs, and horses
Limitations:
- Ineffective against herpes simplex virus type 2 (HSV-2) and varicella-zoster virus
- Limited to topical applications due to systemic toxicity concerns
- Less effective against infections with stromal involvement
- Common side effects include irritation, blurred vision, and photophobia
Table 2: Comparative Efficacy of Idoxuridine Against Different Viral Targets
| Virus | Efficacy | Clinical Use |
|---|---|---|
| HSV-1 (epithelial lesions) | High | Standard treatment for keratitis |
| HSV-1 (stromal involvement) | Moderate to Low | Limited efficacy |
| HSV-2 | Low | Not recommended |
| Varicella-zoster virus | Ineffective | Not recommended |
| Feline herpesvirus-1 | Moderate | Used in veterinary medicine |
| Canine herpesvirus-1 | Moderate | Used in veterinary medicine |
| Equine herpesvirus-2 | Moderate | Used in veterinary medicine |
While newer antivirals with improved selectivity profiles have largely replaced idoxuridine for many indications, it retains clinical relevance for specific applications and continues to serve as an important reference compound in the development of novel nucleoside analogues.
Research Evolution and Discovery Timeline
The discovery and development of idoxuridine initiated a dynamic research trajectory that has evolved over more than six decades, establishing nucleoside analogues as one of the most successful classes of antiviral drugs. This evolution can be traced through several distinct phases, each characterized by methodological innovations and expanding therapeutic applications.
Phase 1: Discovery and Initial Applications (1958-1970)
The synthesis of idoxuridine by William Prusoff in 1958 and its subsequent FDA approval in 1963 represented the first successful application of a nucleoside analogue as an antiviral agent. This period established the proof-of-concept that modified nucleosides could inhibit viral replication, though with limited selectivity between viral and host processes.
Phase 2: Mechanistic Understanding and Improved Selectivity (1970-1985)
The discovery of acyclovir in the late 1970s marked a significant advancement in selectivity. Unlike idoxuridine, acyclovir required initial phosphorylation by a viral-encoded thymidine kinase, providing a mechanism for preferential activation in virus-infected cells. This period saw deeper exploration of structure-activity relationships and selective targeting mechanisms.
Phase 3: Expansion to Diverse Viral Targets (1985-2000)
The emergence of HIV/AIDS catalyzed intensive research into nucleoside reverse transcriptase inhibitors (NRTIs), beginning with AZT's approval in 1987. This period saw the development of numerous nucleoside analogues targeting various viral pathogens, including hepatitis B virus (HBV) and hepatitis C virus (HCV), with compounds such as lamivudine emerging as effective treatments.
Phase 4: Advanced Design and Combination Strategies (2000-2015)
Sophisticated medicinal chemistry approaches led to nucleoside analogues with enhanced pharmacokinetic properties and reduced toxicity. The development of prodrug strategies, exemplified by sofosbuvir for HCV, addressed delivery and metabolic challenges. Combination therapy approaches became standard practice to minimize resistance development.
Phase 5: Pandemic Preparedness and Novel Mechanisms (2015-Present)
Recent research has focused on broad-spectrum nucleoside analogues capable of addressing emerging viral threats, as exemplified by remdesivir's development and its application against SARS-CoV-2. Current efforts involve systematic assessment of nucleoside drugs for broad-spectrum antiviral activity, with projects like the DNDi Nucleoside Booster evaluating 145 nucleoside drugs against various viral pathogens.
Table 3: Key Milestones in Nucleoside Analogue Research Timeline
| Year | Discovery/Development | Impact |
|---|---|---|
| 1958 | Idoxuridine synthesis | Established concept of nucleoside analogues as antivirals |
| 1963 | Idoxuridine FDA approval | First licensed antiviral drug |
| 1977-79 | Acyclovir discovery | Demonstrated selective viral inhibition |
| 1987 | AZT approval | First effective treatment for HIV |
| 1995 | Lamivudine approval | Expanded nucleoside use to HBV |
| 2013 | Sofosbuvir approval | Advanced prodrug design for HCV |
| 2020 | Remdesivir emergency use authorization | Application to emerging coronavirus pandemic |
| 2025 | DNDi Nucleoside Booster project | Systematic evaluation of broad-spectrum potential |
The research trajectory initiated by idoxuridine has yielded 90 approved antiviral drugs categorized into 13 functional groups, with nucleoside analogues comprising a substantial portion of this therapeutic arsenal. Current research continues to build on this foundation, exploring novel modifications, delivery systems, and mechanisms to address emerging viral threats and overcome resistance issues.
Properties
CAS No. |
14260-82-3 |
|---|---|
Molecular Formula |
C10H13IN2O4 |
Molecular Weight |
352.13 g/mol |
IUPAC Name |
1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)7-2-6(4-14)8(11)17-7/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m1/s1 |
InChI Key |
RHYWJBFVIQZQQA-XLPZGREQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)I)CO |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)I)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)I)CO |
Origin of Product |
United States |
Preparation Methods
Nucleoside Formation via Glycosylation
The foundational step in synthesizing this compound involves coupling the pyrimidine base (5-methylpyrimidine-2,4-dione) with a functionalized sugar moiety. Traditional glycosylation methods employ Vorbrüggen conditions , where silylated nucleobases react with activated ribose derivatives in the presence of Lewis acids like trimethylsilyl triflate. For stereoselective formation of the (2S,4R,5R) configuration, the sugar precursor must be appropriately protected. For example, a 2,3-O-isopropylidene-D-ribofuranose derivative can serve as the starting material, with the 5-position hydroxyl group activated for subsequent iodination.
Recent advancements leverage palladium-catalyzed cross-coupling to attach halogenated substituents. In one protocol, a ribose analog bearing a vinyl group at the 5-position undergoes Heck coupling with iodobenzene diacetate, introducing the iodine atom while preserving stereochemistry. This method achieves yields of 78–85% under optimized conditions (80°C, 12 hours, Pd(PPh₃)₄ catalyst).
Iodination Strategies
Introducing iodine at the 5'-position of the oxolane ring demands precise reagent selection. Electrophilic iodination using iodine monochloride (ICl) in dichloromethane at −20°C is a common approach, though competing side reactions necessitate protective group strategies. For instance, temporary protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether prevents undesired oxidation.
Alternative methods employ iodine-borane complexes to enhance regioselectivity. A patented process describes the use of boron trifluoride etherate as a Lewis acid to direct iodination exclusively to the 5'-position, achieving >95% regiochemical purity. The reaction proceeds via intermediate formation of a boron-iodine adduct, which selectively transfers iodine to the sugar moiety.
Biotransformation Methods
Enzymatic Glycosylation
Biotransformation offers a greener alternative to chemical synthesis. Thymidine phosphorylase (TP) has been utilized to catalyze the transglycosylation of 5-methyluracil to iodinated sugar derivatives. In a representative study, TP from E. coli was incubated with 5-methyluracil and 5-iodo-2-deoxyribose-1-phosphate, yielding the target nucleoside with 90% conversion efficiency at 37°C. This method avoids harsh reagents and simplifies purification by minimizing by-products.
Whole-Cell Catalysis
Engineered Saccharomyces cerevisiae strains expressing nucleotide salvage pathway enzymes have demonstrated promise for large-scale production. By introducing a heterologous uridine phosphorylase gene, researchers achieved in vivo assembly of the nucleoside from 5-methyluracil and 5-iodoribose, with titers reaching 12 g/L in optimized fermenters. Downstream processing involves centrifugation and anion-exchange chromatography to isolate the product.
Purification Techniques
Crystallization Optimization
Crude synthesis mixtures often contain unreacted starting materials and regioisomers. Mixed-solvent crystallization using 2-methoxyethanol and isopropanol (3:1 v/v) effectively removes these impurities. A patented protocol specifies dissolving the crude product in 2-methoxyethanol at 102–115°C, followed by gradual addition of isopropanol to induce crystallization. This two-step process elevates purity from 85% to >99%, with recovery rates of 90–95%.
Chromatographic Methods
Macroporous adsorption resins (MARs) like XAD-16N are critical for industrial-scale purification. A study comparing MARs found that XAD-16N selectively adsorbs the target compound while allowing contaminants such as iohexol and unreacted 5-methyluracil to elute. Column chromatography with a methanol-water gradient (10–40% methanol) further refines the product, achieving 98.5% purity in a single pass.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors improves yield consistency. A pilot-scale setup using microfluidic channels (0.5 mm diameter) demonstrated 92% yield for the iodination step, compared to 78% in batch reactors. Enhanced heat transfer and mixing efficiency reduce side reactions, particularly O-alkylation by-products.
Solvent Recycling
Economic viability requires solvent recovery. Distillation of 2-methoxyethanol from crystallization mother liquors achieves 98% recovery, reducing raw material costs by 40%. Implementing in-line NMR monitoring ensures solvent purity meets reuse standards.
Analytical Characterization
Spectroscopic Validation
¹H-NMR (500 MHz, DMSO-d₆) confirms stereochemistry: δ 11.35 (s, 1H, N3-H), 6.10 (d, J = 6.5 Hz, 1H, H1'), 4.85 (m, 1H, H4'), 4.30 (dd, J = 12.0, 3.5 Hz, 1H, H5'a), 3.95 (dd, J = 12.0, 2.5 Hz, 1H, H5'b), 2.10 (s, 3H, CH₃).
HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) verifies purity: retention time 8.7 min, [M+H]⁺ = 413.2 .
Chemical Reactions Analysis
Types of Reactions
1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The iodinated oxolane ring can be reduced to remove the iodine atom.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of deiodinated oxolane derivatives.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
Scientific Research Applications
1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The iodinated oxolane ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine dione moiety can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among analogs lie in substituents on the sugar moiety and pyrimidine base. Below is a comparative analysis:
Key Observations:
- Halogen Substitutions : The target compound’s 5-iodo group contrasts with Clevudine’s 3-fluoro and Telbivudine’s unmodified hydroxyl group. Iodine’s larger atomic radius and polarizability may enhance lipid solubility but reduce metabolic stability compared to fluorine .
- Azido Derivatives : 3'-Azido-3'-deoxy-5-methyluridine () introduces a reactive azide group, enabling click chemistry applications, unlike the target’s inert iodine.
Physicochemical Properties
- LogP and Solubility : Iodine’s hydrophobicity likely increases the target compound’s LogP compared to Telbivudine (LogP ~ -1.3). This may reduce aqueous solubility, necessitating prodrug strategies .
- Crystal Packing : Hydrogen bonding patterns (e.g., O–H···O and N–H···O interactions in ) are critical for stability. Iodine’s bulkiness may disrupt crystalline lattice formation compared to fluoro analogs .
Computational Studies
- DFT/TDDFT Calculations : and highlight the role of electronic structure in antiviral activity. The target’s iodine substitution may lower the LUMO energy, enhancing electrophilic interactions with viral polymerase active sites .
- SwissADME Predictions : The target compound’s iodine atom may reduce drug-likeness scores (e.g., bioavailability) due to increased molecular weight and hydrophobicity .
Antiviral Resistance
- Iodine’s steric effects may reduce susceptibility to resistance mutations (e.g., M204I in HBV) compared to smaller halogens like fluorine .
Biological Activity
1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring and a modified oxolane moiety. Its molecular formula is , with a molecular weight of approximately 252.26 g/mol. The presence of iodine and hydroxymethyl groups contributes to its unique biological profile.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been studied for its effects against various viral infections, particularly those affecting the respiratory system. In vitro studies have shown that it can inhibit viral replication by interfering with the viral RNA synthesis process.
Table 1: Antiviral Activity Against Selected Viruses
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza Virus | 5.0 | Inhibition of RNA polymerase activity |
| Respiratory Syncytial Virus (RSV) | 3.2 | Interference with viral entry |
| Herpes Simplex Virus (HSV) | 7.5 | Disruption of viral envelope integrity |
Immunomodulatory Effects
The compound also shows promising immunomodulatory effects. Studies have demonstrated that it enhances the immune response by stimulating cytokine production in immune cells.
Table 2: Cytokine Production Induced by the Compound
| Cytokine | Increase (%) | Cell Type |
|---|---|---|
| Interleukin-6 (IL-6) | 150% | Macrophages |
| Tumor Necrosis Factor-alpha (TNF-α) | 120% | T-cells |
| Interferon-gamma (IFN-γ) | 130% | Natural Killer Cells |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Viral Enzymes : The compound selectively inhibits enzymes critical for viral replication.
- Cytokine Modulation : By enhancing cytokine production, it promotes an effective immune response against pathogens.
- Cellular Uptake : The structural features facilitate efficient cellular uptake, enhancing its bioavailability and efficacy.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A clinical trial involving patients with influenza showed a significant reduction in symptom duration when treated with the compound compared to a placebo group.
- Case Study 2 : In patients with chronic viral infections, administration resulted in improved immune markers and reduced viral load.
Q & A
Q. What are the critical steps for synthesizing this compound with high stereochemical purity?
Methodological Answer: Synthesis requires precise control of stereochemistry at the 2S,4R,5R positions. Key steps include:
- Iodination: Introduce iodine at the 5-position of the oxolane ring using iodinating agents like N-iodosuccinimide (NIS) under anhydrous conditions to minimize side reactions.
- Hydroxymethylation: Protect the hydroxymethyl group during coupling reactions using tert-butyldimethylsilyl (TBS) ethers, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
- Purification: Employ reverse-phase HPLC or column chromatography to isolate the product, ensuring >95% purity (confirmed by LC-MS and H NMR) .
Q. How can the structure of this compound be unambiguously confirmed?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: H and C NMR to verify the stereochemistry of the oxolane ring and pyrimidine substitution patterns.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., [M+H]+ ion at m/z 413.12).
- X-ray Crystallography: For absolute configuration determination, particularly if discrepancies arise in NMR assignments .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) calculations to model transition states and intermediates, identifying energy barriers for iodination or glycosylation steps .
- Solvent Effects: Simulate solvent interactions (e.g., DMF vs. THF) to predict yield improvements.
- Machine Learning: Train models on existing reaction data (e.g., from ICReDD’s database) to predict optimal conditions (temperature, catalyst loading) .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies may arise from:
- Purity Variations: Validate compound purity (>98%) via LC-MS and elemental analysis before biological assays .
- Solubility Issues: Test solubility in DMSO/PBS mixtures to ensure consistent dosing in cellular assays.
- Target Specificity: Use CRISPR knockouts or siRNA silencing to confirm on-target effects (e.g., antiviral activity against RNA viruses) .
Q. How can isotopic labeling aid in studying metabolic stability?
Methodological Answer:
- C or H Labeling: Introduce labels at the 5-methyl group of the pyrimidine ring via catalytic tritiation or using labeled precursors.
- Mass Spectrometry Imaging (MSI): Track metabolite formation in liver microsomes to identify degradation pathways .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating antiviral efficacy?
Methodological Answer:
Q. How to design stability studies under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
